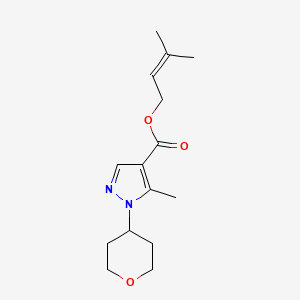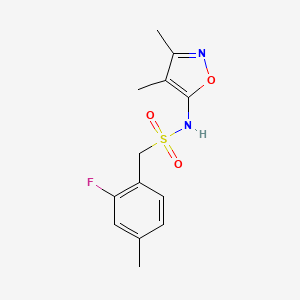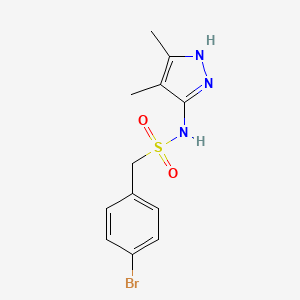![molecular formula C19H24N2O3 B7679318 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol](/img/structure/B7679318.png)
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol, also known as MMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMP is a phenol derivative that belongs to the family of 4-aminophenol derivatives. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. This compound has been found to inhibit the activity of enzymes involved in tumor growth and inflammation, such as COX-2 and this compound-9. It also interacts with receptors such as EGFR and VEGFR, which are involved in cancer cell proliferation and angiogenesis. Furthermore, this compound has been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant activity. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. This compound has also been shown to modulate various signaling pathways involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol in lab experiments is its potent anti-tumor, anti-inflammatory, and antioxidant activity, which makes it a promising candidate for developing new therapeutic agents. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of selectivity for specific cellular targets. Further studies are needed to determine the optimal dosage and delivery methods for this compound.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol, including:
1. Developing this compound derivatives with improved selectivity and potency for specific cellular targets.
2. Investigating the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and delivery methods.
4. Exploring the potential of this compound as a chemopreventive agent for cancer.
5. Investigating the potential of this compound as a radioprotective agent for cancer patients undergoing radiation therapy.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. The synthesis method of this compound has been optimized to achieve high yields and purity of the final product. This compound exhibits anti-tumor, anti-inflammatory, and antioxidant activity by interacting with various cellular targets and modulating signaling pathways. Further studies are needed to determine the optimal dosage and delivery methods for this compound and to develop this compound derivatives with improved selectivity and potency for specific cellular targets.
Synthesemethoden
The synthesis of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol involves a multi-step process that starts with the reaction between 2-methoxyphenol and 2-chloro-4-nitroaniline. The resulting product is then reduced to 2-amino-4-nitrophenol, which is further reacted with 2-(morpholin-4-ylmethyl)aniline to produce the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways. Additionally, this compound has been shown to have potent antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Eigenschaften
IUPAC Name |
2-methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-19-12-15(6-7-18(19)22)13-20-17-5-3-2-4-16(17)14-21-8-10-24-11-9-21/h2-7,12,20,22H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKAAQBLROEECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=CC=C2CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate](/img/structure/B7679246.png)
![3-(2-fluorophenyl)-5-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679247.png)

![2-Methoxy-4-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679268.png)


![5-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679302.png)
![2,3-dihydroxy-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]benzamide](/img/structure/B7679304.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B7679309.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7679322.png)
![1-Morpholin-4-yl-2-[4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pyrazol-1-yl]ethanone](/img/structure/B7679341.png)
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
![2-Methoxy-4-[(4-pyridin-2-yl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B7679354.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7679358.png)
